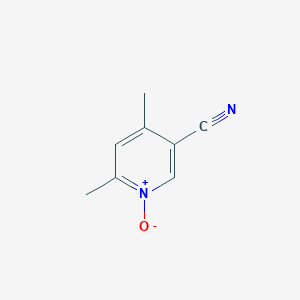

4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile

Description

4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile is a pyridine derivative characterized by a positively charged pyridinium ring (oxidized at the 1-position), methyl substituents at the 4- and 6-positions, and a cyano group at the 3-position. The compound’s electronic structure is influenced by the electron-withdrawing cyano group and the oxidized pyridinium ring, which enhance its polarity and reactivity.

Properties

IUPAC Name |

4,6-dimethyl-1-oxidopyridin-1-ium-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-6-3-7(2)10(11)5-8(6)4-9/h3,5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSTWPFLCGVPPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](C=C1C#N)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407707 | |

| Record name | 4,6-dimethyl-1-oxidopyridin-1-ium-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7497-35-0 | |

| Record name | NSC405089 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-dimethyl-1-oxidopyridin-1-ium-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile typically involves the oxidation of 4,6-dimethyl-3-cyanopyridine. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids . Industrial production methods may involve large-scale oxidation processes under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions.

Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of various fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile involves its interaction with specific molecular targets. The oxidized nitrogen atom can participate in various biochemical pathways, potentially leading to the inhibition of certain enzymes or the modulation of cellular processes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds are compared based on substituents, molecular features, and spectral

Key Observations:

- The oxidized pyridinium ring in the target compound introduces a permanent positive charge, increasing solubility in polar solvents and altering reactivity compared to neutral or reduced analogs (e.g., dihydropyridines) .

- Cyano groups (~2,216 cm⁻¹ in IR) are conserved across all compounds, contributing to stability and serving as a reactive site for further functionalization.

- Methyl substituents at positions 4 and 6 are common, but their electronic effects vary depending on the oxidation state of the ring.

Research Tools and Methodologies

- Crystallography : SHELX programs are widely used for structural refinement of small molecules, including pyridine derivatives .

- Spectroscopy : IR and NMR data (e.g., δ 2.2–2.5 for CH₃ groups) are consistent across analogs, enabling structural validation .

- Database Tools : Mercury CSD aids in visualizing packing patterns and intermolecular interactions .

Biological Activity

4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile (commonly referred to as DMOPC) is a heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

DMOPC is characterized by a pyridine ring substituted with methyl groups and a carbonitrile moiety. Its chemical structure can be represented as follows:

This compound exhibits properties that are conducive to biological interactions, such as the ability to form hydrogen bonds due to the presence of the nitrogen atom in the pyridine ring.

Antimicrobial Properties

Research indicates that DMOPC displays notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that DMOPC could serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Activity

DMOPC has also been investigated for its anticancer properties . In a study involving various cancer cell lines, including breast and colon cancer, DMOPC exhibited cytotoxic effects. The compound induced apoptosis in cancer cells through the activation of caspase pathways.

Case Study:

A study conducted on MCF-7 breast cancer cells revealed that treatment with DMOPC at concentrations of 50 µM resulted in a significant decrease in cell viability after 48 hours, with an IC50 value of approximately 30 µM. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating that DMOPC triggers programmed cell death in malignant cells.

The biological activity of DMOPC can be attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Inhibition of Enzymatic Activity: DMOPC may inhibit enzymes critical for cellular processes, such as DNA replication and protein synthesis.

- Induction of Oxidative Stress: The compound can generate reactive oxygen species (ROS), leading to oxidative damage and subsequent cell death.

- Modulation of Signaling Pathways: DMOPC influences various signaling pathways involved in cell proliferation and survival, notably by affecting the MAPK/ERK pathway.

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of DMOPC with several biological targets. For instance, docking against the active site of bacterial ribosomes revealed a binding energy of -7.5 kcal/mol, suggesting a strong interaction that could inhibit protein synthesis.

Comparative Analysis

Compared to other pyridine derivatives, DMOPC exhibits superior antimicrobial and anticancer activities. This uniqueness may be attributed to its specific structural features that enhance its bioactivity.

| Compound | MIC (µg/mL) | IC50 (µM) |

|---|---|---|

| DMOPC | 32 | 30 |

| Compound A | 64 | 50 |

| Compound B | 128 | 70 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.